molecular formula C20H13NO2 B1195684 Mitoquidone CAS No. 91753-07-0

Mitoquidone

Cat. No. B1195684
Key on ui cas rn: 91753-07-0
M. Wt: 299.3 g/mol
InChI Key: BFRVNBMAWXNICS-UHFFFAOYSA-N
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Patent
US04831039

Procedure details

A mixture of 2-formyl-3-carboxy-1,2,3,4-tetrahydroisoquinoline (20 g) and 1,4-naphthoquinone (30.8 g) in acetic anhydride (500 ml) was heated at 100° C. with stirring for 30 minutes. The reaction mixture was cooled, the solid collected by filtration, washed with acetic anhydride (50 g) with ether (2×100ml) and dried to give the title compound in Form B (26 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH:12]([C:13](O)=O)[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4]1)=O.[C:16]1(=[O:27])[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:19](=[O:26])[CH:18]=C1>C(OC(=O)C)(=O)C>[CH:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH2:11][C:12]1[N:3]([CH:1]=[C:18]3[C:13]=1[C:16](=[O:27])[C:25]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:19]3=[O:26])[CH2:4]2

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)N1CC2=CC=CC=C2CC1C(=O)O
Name
Quantity
30.8 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with acetic anhydride (50 g) with ether (2×100ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=C2CC=3N(CC2=CC=C1)C=C1C(C2=C(C(C13)=O)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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